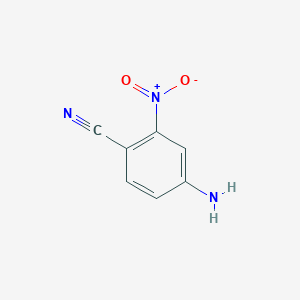

4-Amino-2-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

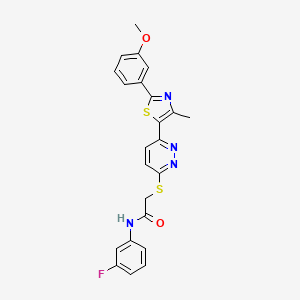

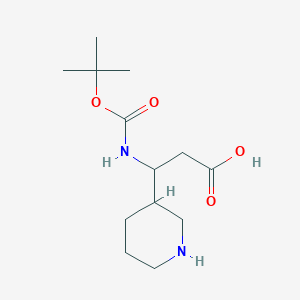

4-Amino-2-nitrobenzonitrile is a chemical compound with the molecular formula C7H5N3O2 . It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . It has also been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain .

Synthesis Analysis

The synthesis of 4-Amino-2-nitrobenzonitrile can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives .Molecular Structure Analysis

The molecular structure of 4-Amino-2-nitrobenzonitrile can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 . This structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 4-Amino-2-nitrobenzonitrile are complex and can involve multiple steps. For instance, one method of preparing a benzonitrile involves the conversion of the acid to its chloride and then to its amide, followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .Physical And Chemical Properties Analysis

4-Amino-2-nitrobenzonitrile is a solid at room temperature . Its molecular weight is 163.14 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

Base Pairing in Nucleic Acids

4-Amino-2-nitrobenzonitrile (4A-2NBN) shows potential in nucleic acid research. A study compared base pairs of 4A-2NBN with uracil, thymine, and cytosine, noting the flexibility and higher dipole moment of 4A-2NBN pairs. This could disrupt DNA/RNA helix formation, indicating potential applications in antiviral prodrug development. The study utilized detailed molecular structure analysis and vibrational spectroscopy (Palafox et al., 2022).

Catalytic Processes

Research on 4A-2NBN includes its role in hydrogenation processes. A study investigating the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, identified the influence of the nitro group's position on the hydrogenation course. This study highlights 4A-2NBN's role in chemical reactions and catalysts (Koprivova & Červený, 2008).

Synthesis of Novel Compounds

4A-2NBN is instrumental in synthesizing new chemical compounds. For example, a reaction involving 4-nitrobenzonitrile N-oxide led to the formation of 4-amino-δ2-1,2,4-oxadiazolines, indicating its utility in creating heterocyclic compounds with potential pharmaceutical applications (Andrianov et al., 1991).

Corrosion Inhibition

Another application of 4A-2NBN derivatives is in corrosion inhibition. Studies have synthesized derivatives like 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and evaluated their effectiveness in preventing corrosion in metal surfaces, especially in acidic environments. This involves both experimental and computational studies, highlighting the chemical's potential in industrial applications (Chaouiki et al., 2018).

Environmental and Mutagenic Studies

4A-2NBN and its derivatives have also been studied for their environmental and mutagenic impacts. Research examining the mutagenicity of various nitroaniline compounds, including derivatives of 4A-2NBN, helps understand the environmental and health implications of these chemicals (Josephy et al., 2018).

Spectroscopic Studies

4A-2NBN has been used in spectroscopic studies, such as investigating its adsorption on silver surfaces. This kind of research provides insights into molecular interactions and surface chemistry, which are crucial in various scientific fields (Park et al., 1993).

Safety and Hazards

4-Amino-2-nitrobenzonitrile is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Relevant Papers The relevant papers retrieved include a patent on the preparation of benzonitriles , a paper on the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives , and a paper on the design, synthesis, and mode of action of novel 2-(4-aminophenyl)benzothiazole derivatives . These papers provide valuable insights into the synthesis, properties, and potential applications of 4-Amino-2-nitrobenzonitrile.

properties

IUPAC Name |

4-amino-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEWYKBLQBJAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-nitrobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877475.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2877477.png)

![N-(butan-2-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877479.png)

![2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2877481.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2877482.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2877485.png)

![N-(3,5-dimethylphenyl)-N-(3-fluoro-4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)